molecular formula C30H26N2OS B11522030 2-[1-benzyl-7-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide

2-[1-benzyl-7-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide

Cat. No.: B11522030
M. Wt: 462.6 g/mol
InChI Key: HCARAPLNNULHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-benzyl-7-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a benzyl group, a methyl group, and a phenylsulfanyl group attached to the indole core, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-7-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the acylation of the indole derivative with phenylacetamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[1-benzyl-7-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-benzyl-7-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Phenylsulfanyl uracil derivatives: Studied for their antiviral activity .

Uniqueness

What sets 2-[1-benzyl-7-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C30H26N2OS

Molecular Weight

462.6 g/mol

IUPAC Name

2-(1-benzyl-7-methyl-3-phenylsulfanylindol-2-yl)-N-phenylacetamide

InChI

InChI=1S/C30H26N2OS/c1-22-12-11-19-26-29(22)32(21-23-13-5-2-6-14-23)27(30(26)34-25-17-9-4-10-18-25)20-28(33)31-24-15-7-3-8-16-24/h2-19H,20-21H2,1H3,(H,31,33)

InChI Key

HCARAPLNNULHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4)SC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.